molecular formula C15H21NO2 B2533511 Tert-butyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate CAS No. 1909294-17-2

Tert-butyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate

Cat. No.: B2533511
CAS No.: 1909294-17-2
M. Wt: 247.338
InChI Key: PWKLLLMGZOWOCC-QWHCGFSZSA-N
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Description

Tert-butyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group attached to a pyrrolidine ring, which is further substituted with a phenyl group. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

    Starting Material: (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid

    Reagent: Tert-butyl chloroformate

    Base: Triethylamine or pyridine

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Conditions: Anhydrous, room temperature to 0°C

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

Tert-butyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The specific pathways involved depend on the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate: The compound itself.

    Tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate: A similar compound with an amino and fluorine substitution.

    Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-phenyl-1-piperidinecarboxylate: A related compound with a hydroxymethyl group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a phenyl group and a tert-butyl ester group. This combination of structural features imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

tert-butyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)13-10-16-9-12(13)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKLLLMGZOWOCC-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNCC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CNC[C@H]1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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